molecular formula C11H20N2O5 B133711 Boc-L-glutamine methyl ester CAS No. 4976-88-9

Boc-L-glutamine methyl ester

Cat. No. B133711
CAS RN: 4976-88-9
M. Wt: 260.29 g/mol
InChI Key: QEKBLYGUGNADLL-ZETCQYMHSA-N
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Description

Boc-L-glutamine methyl ester is a derivative of the amino acid L-glutamine that has been modified to include a t-butyl-oxycarbonyl (Boc) protecting group. This modification is commonly used in peptide synthesis to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule. The Boc group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups that may be present in the molecule.

Synthesis Analysis

The synthesis of Boc-protected amino acid derivatives, such as Boc-L-glutamine methyl ester, typically involves a multi-step process. One approach, as described in the synthesis of related compounds, involves the selective esterification of the side-chain carboxyl groups on N alpha-CBZ-L-glutamic acid. Initially, the alpha-carboxyl group is protected through the formation of a 5-oxo-4-oxazolidinone ring. Following side-chain esterification, the protecting groups on the alpha-carboxyl and alpha-amino are removed by acidolysis, and the alpha-amino group is then reprotected with the Boc group . This method allows for the orthogonal protection of the amino and carboxyl groups, which is crucial for subsequent peptide coupling reactions.

Molecular Structure Analysis

The molecular structure of Boc-L-glutamine methyl ester includes the glutamine backbone with a Boc group attached to the nitrogen of the amino group and a methyl ester group at the carboxyl end. The presence of the Boc group adds steric bulk to the molecule, which can influence its behavior in solution and its reactivity in chemical reactions. For example, the bulky Boc group can hinder the formation of aggregates compared to smaller protecting groups, as observed in studies of oligomeric benzyl esters of Boc-protected glutamic acid .

Chemical Reactions Analysis

Boc-L-glutamine methyl ester can participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be removed under acidic conditions, revealing a free amine that can then react with activated carboxyl groups to form peptide bonds. The methyl ester group can also be targeted for reactions, such as hydrolysis or aminolysis, to modify the side chain or to extend the peptide chain during synthesis. The orthogonal protection strategy, where the side-chain carboxyl groups are protected with base-labile groups and the alpha-amino groups with acid-labile Boc groups, facilitates side-chain to side-chain cyclizations and other complex peptide synthesis maneuvers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-L-glutamine methyl ester are influenced by its protective groups. The Boc group increases the molecule's resistance to base-catalyzed reactions and provides stability under certain conditions. However, it can be cleaved under acidic conditions, which is a key feature for its use in peptide synthesis. The methyl ester group also affects the molecule's solubility and reactivity. The overall hydrophobicity of the molecule is increased due to the Boc group, which can affect its solubility in organic solvents and its interaction with other molecules in solution. The specific physical properties, such as melting point, solubility, and stability, would be determined by empirical studies and are not detailed in the provided papers .

Scientific Research Applications

  • Synthesis of Pharmaceuticals

    It is used in the synthesis of lenalidomide, an important pharmaceutical compound. N-Boc-L-glutamine undergoes intramolecular cyclization and deprotection to yield critical intermediates in the synthesis process (Mao Zhenmin, 2010).

  • High Specific Activity Tritium Labelling

    Boc-L-glutamine methyl ester plays a role in the high specific activity tritium labeling of biologically active small peptides. These labeled peptides are important for advanced research in biological activity (Judith A. Egan & C. N. Filer, 2015).

  • Study of Vitamin K-dependent Carboxylase

    It has been used in the conformational analysis of glutamic acid analogs, which are weak competitive inhibitors of vitamin K-dependent carboxylation. This research provides insights into the bioactive conformations of synthetic glutamyl substrates (V. Larue et al., 1997).

  • Synthesis of Chiral PNA

    N-Boc-Glutamic acid α-benzyl ester, a derivative, is transformed for the preparation of chiral PNA (peptidic nucleic acids), demonstrating its utility in the synthesis of complex bioorganic molecules (A. Lenzi et al., 1995).

  • Conformationally Constrained Polycyclic Analogues Synthesis

    It is involved in the synthesis of fused 1-azacyclodihydroindene derivatives, indicating its role in the creation of functionally diverse and structurally complex molecules (S. Hanessian et al., 2003).

  • Enzymatic Synthesis of Amino Acid Esters

    N-Boc-amino add esters, including those derived from Boc-L-glutamine, are synthesized using papain as a catalyst, showcasing its utility in enzyme-catalyzed reactions (D. Cantacuzène et al., 1987).

  • Synthesis of Redox-active Amino Acids

    Used in the synthesis of redox-active amino acids for incorporation into peptide assemblies, this application is vital for studying photoinitiated electron or energy transfer (D. McCafferty et al., 1995).

Safety And Hazards

Boc-L-glutamine methyl ester is classified as a substance that causes serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

The use of Boc-L-glutamine methyl ester in the synthesis of multifunctional targets is becoming more prominent . It is now ranked as “one of the most commonly used protective groups for amines” and is expected to continue playing a significant role in peptide synthesis .

properties

IUPAC Name

methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBLYGUGNADLL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449770
Record name BOC-L-GLUTAMINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-glutamine methyl ester

CAS RN

4976-88-9
Record name BOC-L-GLUTAMINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Castonguay, C Lherbet, JW Keillor - Bioorganic & medicinal chemistry, 2002 - Elsevier
The enzyme γ-glutamyl transpeptidase (GGT), implicated in many physiological processes, catalyses the transfer of a γ-glutamyl from a donor substrate to an acyl acceptor substrate, …
Number of citations: 25 www.sciencedirect.com
Y Matsumura, Y Satoh, K Shirai, O Onomura… - Journal of the Chemical …, 1999 - pubs.rsc.org
The Hofmann rearrangement of N2-protected glutamine esters to N2-protected (2S)-4-[(2,2,2-trifluoroethoxy)carbonylamino]-2-aminobutyric acid esters was successfully achieved by an …
Number of citations: 2 pubs.rsc.org
R Rallabandi - 2018 - search.proquest.com
Tetrahydro-α-carbolines are present in many natural products. Our efforts to this class were focused on developing a unified synthetic approach to access all classes of tetrahydro-α-…
Number of citations: 0 search.proquest.com

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